2'-Hydroxy-3',4',6'-trimethoxychalcone
Overview
Description
2’-Hydroxy-3’,4’,6’-trimethoxychalcone is a naturally occurring chalcone, a type of flavonoid, known for its diverse biological activities. This compound is characterized by the presence of three methoxy groups and one hydroxy group attached to the chalcone backbone, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3’,4’,6’-trimethoxychalcone typically involves the condensation of 2-hydroxy-3,4,6-trimethoxybenzaldehyde with acetophenone under basic conditions. One common method is the Claisen-Schmidt condensation, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to increase yield and purity. The process involves the methylation and formylation of 2-hydroxy-3,4,6-trimethoxybenzaldehyde, followed by a Wittig reaction in acetonitrile at elevated temperatures (around 80°C). This method has been reported to achieve a high yield of 85% .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-3’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone can be reduced to form dihydrochalcones.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Exhibits significant antimicrobial and antioxidant activities.
Medicine: Investigated for its anti-inflammatory, anticancer, and antidiabetic properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activities of 2’-Hydroxy-3’,4’,6’-trimethoxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Comparison with Similar Compounds
2’-Hydroxy-3’,4’,6’-trimethoxychalcone can be compared with other chalcones such as:
2’-Hydroxy-3,4,4’,6’-tetramethoxychalcone: Similar structure but with an additional methoxy group, which may alter its biological activity.
2’-Hydroxy-4,4’,6’-trimethoxychalcone:
These comparisons highlight the unique structural features and biological activities of 2’-Hydroxy-3’,4’,6’-trimethoxychalcone, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-14-11-15(22-2)18(23-3)17(20)16(14)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGIXADHTXAPKN-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-20-6 | |
Record name | NSC19035 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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